molecular formula C17H18FN7O B2863048 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920364-72-3

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2863048
CAS No.: 920364-72-3
M. Wt: 355.377
InChI Key: YLJTZKRJMCDNQL-UHFFFAOYSA-N
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Description

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H18FN7O and its molecular weight is 355.377. The purity is usually 95%.
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Scientific Research Applications

Antagonistic Activity on 5-HT2 Receptors

Research has shown that certain derivatives, including those structurally related to the specified compound, exhibit potent antagonist activity on 5-HT2 receptors. These activities suggest potential applications in treating disorders related to serotonin, such as depression, anxiety, and schizophrenia. For example, a study by Watanabe et al. (1992) synthesized and tested derivatives for 5-HT2 and alpha 1 receptor antagonist activity, identifying compounds with significant 5-HT2 antagonist activity, which could have implications for central nervous system disorders (Watanabe et al., 1992).

Antihypertensive Agents

Bayomi et al. (1999) synthesized a series of 1,2,4-triazolo[1,5-alpha]pyrimidines, showing that some compounds have promising antihypertensive activity. These findings indicate potential applications of these derivatives in managing high blood pressure and related cardiovascular conditions (Bayomi et al., 1999).

Antimicrobial and Antitumor Activities

Several studies have synthesized and evaluated derivatives for their antimicrobial and antitumor activities. For instance, Bektaş et al. (2007) reported the synthesis of novel 1,2,4-triazole derivatives with good to moderate antimicrobial activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007). Additionally, Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives with significant cytotoxicity in vitro and potent antitumor activity in vivo, suggesting their utility in cancer therapy (Naito et al., 2005).

Non-opiate Antinociceptive Agents

Research on oxazolo[5,4-b]pyridin-2(1H)-one derivatives, including those with piperazinyl substituents, indicates significant analgesic activity without the drawbacks of opioid analgesics. Such compounds could offer new pathways for pain management with lower risks of dependency and side effects (Viaud et al., 1995).

Antibacterial Agents Against Resistant Strains

The synthesis of novel 8-fluoro Norfloxacin derivatives and their evaluation against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus, indicates potential applications in developing new antibiotics to combat antibiotic-resistant infections (Sunduru et al., 2011).

Properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN7O/c1-2-14(26)23-7-9-24(10-8-23)16-15-17(20-11-19-16)25(22-21-15)13-5-3-12(18)4-6-13/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJTZKRJMCDNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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